molecular formula C9H11NO4 B2411282 3-(2-Methoxyethoxy)pyridine-2-carboxylic acid CAS No. 1248603-44-2

3-(2-Methoxyethoxy)pyridine-2-carboxylic acid

Cat. No. B2411282
CAS RN: 1248603-44-2
M. Wt: 197.19
InChI Key: PWLOFEDIFBTCBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methoxyethoxy)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C9H11NO4 and a molar mass of 197.19 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a carboxylic acid group and a 2-methoxyethoxy group attached .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds have been used in various chemical reactions .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the current literature .

Scientific Research Applications

Antimicrobial Activities and Spectroscopy

  • Antimicrobial Activities & DNA Interactions : Pyridine-2-carboxylic acid derivatives exhibit significant antibacterial and antifungal activities. Their DNA interactions have been analyzed, revealing a strong interaction of the 4-methoxy derivative with DNA (Tamer et al., 2018).

Chemical Extraction and Synthesis

  • Reactive Extraction for Pharmaceutical Production : Pyridine-2-carboxylic acid is used in the production of pharmaceuticals, herbicides, and metal salts. Reactive extraction is a technique for recovering this acid from dilute aqueous solutions, minimizing toxicity (Datta & Kumar, 2014).
  • Oxidation of Alkenes : A study discusses the catalytic oxidation of alkenes using a Mn(II)/Pyridine-2-carboxylic Acid catalyst, indicating the role of ketones in activating H2O2 for this reaction (Dong et al., 2012).

Other Applications

  • Coal Pyrolysis Reactivity Enhancement : Mild acid pretreatment using methoxyethoxy acetic acid can improve the pyrolytic reactivity of coals, indicating a potential application in energy production (Sakanishi et al., 2001).

Safety and Hazards

The safety and hazards of 3-(2-Methoxyethoxy)pyridine-2-carboxylic acid are not well-documented in the available literature .

Future Directions

The future directions of research involving 3-(2-Methoxyethoxy)pyridine-2-carboxylic acid are not clear from the available literature .

properties

IUPAC Name

3-(2-methoxyethoxy)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-5-6-14-7-3-2-4-10-8(7)9(11)12/h2-4H,5-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLOFEDIFBTCBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(N=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Fluoropyridine-2-carboxylic acid (150 mg, 1.06 mol), 2-methoxyethanol (1.5 mL) and potassium tert-butoxide (356 mg, 3.18 mmol) were charged to a sealed tube under nitrogen then stirred at 100 C for 18 h. The mixture was then diluted with water (3 mL), 1M HCl was added to bring the solution to pH 5 and the mixture was extracted with DCM (2×5 mL). 1M HCl was added to the aqueous layer to bring the solution to pH 3 and the mixture was extracted with DCM (2×5 mL). The combined organic extractions were dried over sodium sulfate and evaporated under vacuum to afford the title compound as a brown gum (54 mg, 26%). Method C HPLC-MS: MH+ requires m/z=198. Found: m/z=198, Rt=0.29 min.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
356 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
26%

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